molecular formula C17H16N4O2S B2819909 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1788543-44-1

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2819909
CAS RN: 1788543-44-1
M. Wt: 340.4
InChI Key: AHUBZPFZPWKGRK-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings such as furan, imidazole, pyrazole, and thiophene . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several heterocyclic rings including furan, imidazole, pyrazole, and thiophene. These rings would be connected through carbon-carbon and carbon-nitrogen bonds. The compound also contains a carboxamide group, which would contribute to its polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the furan ring could undergo electrophilic substitution reactions . The imidazole and pyrazole rings could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple heterocyclic rings and a carboxamide group would likely make the compound relatively polar. This could influence its solubility, boiling point, and melting point .

Future Directions

Given the presence of multiple heterocyclic rings and a carboxamide group, this compound could be of interest for further study in medicinal chemistry. Similar compounds have shown a wide range of biological activities, suggesting potential applications in drug development .

Mechanism of Action

Target of Action

It is known that compounds containing the indole nucleus, which is similar to the imidazole ring in the given compound, have been found to bind with high affinity to multiple receptors . Similarly, furan derivatives have shown remarkable therapeutic efficacy . Therefore, it can be inferred that the compound might interact with multiple targets, contributing to its biological activity.

Mode of Action

Compounds containing indole and furan moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound might interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Similarly, furan derivatives have been used in various disease areas . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to downstream effects related to its biological activities.

Result of Action

Based on the known biological activities of indole and furan derivatives , it can be inferred that the compound might have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-9-15(24-11-12)17(22)18-4-5-20-6-7-21-16(20)10-13(19-21)14-3-2-8-23-14/h2-3,6-11H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUBZPFZPWKGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

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